molecular formula C8H6BrF3N2OS B1453265 4-Bromo-2-(trifluoromethoxy)phenylthiourea CAS No. 1227955-26-1

4-Bromo-2-(trifluoromethoxy)phenylthiourea

Cat. No. B1453265
M. Wt: 315.11 g/mol
InChI Key: ZJWNTERKPUTWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethoxy)phenylthiourea is a chemical compound with the empirical formula C8H6BrF3N2S and a molecular weight of 299.11 . It is used as a basic building block in numerous pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethoxy)phenylthiourea is represented by the linear formula BrC6H3(CF3)NHCSHN2 . This indicates that the molecule consists of a phenyl ring substituted with a bromo group, a trifluoromethoxy group, and a thiourea group.


Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethoxy)phenylthiourea is a solid compound with a melting point of 176-181 °C . Its safety classification includes hazard statements H301, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Summary of Application : “4-Bromo-2-(trifluoromethoxy)phenylthiourea” is used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
  • Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
  • Results or Outcomes : Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

Application in Pharmaceutical Chemistry

  • Field : Pharmaceutical Chemistry
  • Summary of Application : The trifluoromethoxy group, which is a part of “4-Bromo-2-(trifluoromethoxy)phenylthiourea”, is becoming more and more important in both agrochemical research and pharmaceutical chemistry . Many important drugs contain a (polyfluoroalkoxy)benzene unit .
  • Methods of Application : The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . It is still perhaps the least well understood fluorine substituent in currency .
  • Results or Outcomes : The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .

Application in Agrochemical Research

  • Field : Agrochemical Research
  • Summary of Application : The trifluoromethoxy group, which is a part of “4-Bromo-2-(trifluoromethoxy)phenylthiourea”, is becoming more and more important in agrochemical research . Many important pesticides contain a (polyfluoroalkoxy)benzene unit .
  • Methods of Application : The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . It is still perhaps the least well understood fluorine substituent in currency .
  • Results or Outcomes : The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .

Safety And Hazards

This compound is classified as acutely toxic and may cause skin and eye irritation, as well as respiratory irritation. It is recommended to handle this compound with personal protective equipment, avoid breathing dust, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

[4-bromo-2-(trifluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2OS/c9-4-1-2-5(14-7(13)16)6(3-4)15-8(10,11)12/h1-3H,(H3,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWNTERKPUTWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248933
Record name N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethoxy)phenylthiourea

CAS RN

1227955-26-1
Record name N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(trifluoromethoxy)phenylthiourea
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(trifluoromethoxy)phenylthiourea
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(trifluoromethoxy)phenylthiourea
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(trifluoromethoxy)phenylthiourea
Reactant of Route 5
4-Bromo-2-(trifluoromethoxy)phenylthiourea
Reactant of Route 6
4-Bromo-2-(trifluoromethoxy)phenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.